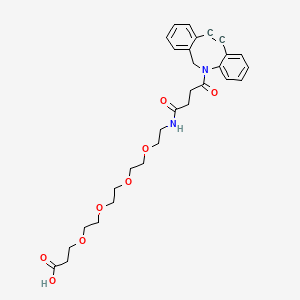

Acide DBCO-PEG4-C2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dibenzocyclooctyne-PEG4-acid is a compound widely used in copper-free click chemistry. It is an acid-functionalized cyclooctyne derivative, which reacts with azide-functionalized compounds or biomolecules without the need for a copper (I) catalyst. This reaction results in a stable triazole linkage. The polyethylene glycol (PEG) spacer in the compound adds hydrophilicity, reducing aggregation and enhancing solubility in aqueous solutions .

Applications De Recherche Scientifique

Key Applications

-

Bioconjugation

- DBCO-PEG4-acid is primarily used for the covalent attachment of biomolecules such as proteins, peptides, and antibodies. The DBCO moiety reacts specifically with azide-tagged biomolecules, allowing for the formation of stable triazole linkages without the need for copper catalysts, which can be cytotoxic in biological systems .

-

Drug Conjugates

- This compound is employed in the creation of drug conjugates where therapeutic agents are linked to targeting molecules. For instance, DBCO-PEG4-acid can be used to attach drugs to specific cell types expressing azide groups on their surfaces, enhancing targeted delivery and efficacy.

-

Proteolysis Targeting Chimeras (PROTACs)

- DBCO-PEG4-acid serves as a linker molecule in the development of PROTACs, which are designed to degrade specific proteins within cells. It links targeting molecules to components that recruit the cellular machinery necessary for protein degradation, thus enabling targeted protein modulation.

-

Biosensors and Diagnostics

- The compound can immobilize biomolecules onto surfaces for applications in biosensors and diagnostics. Its PEG spacer enhances solubility and flexibility, minimizing aggregation while allowing further conjugation with amine-containing biomolecules.

-

In Vivo Applications

- Recent studies have demonstrated the use of DBCO-PEG4-acid in vivo, particularly in minimizing adverse effects associated with toxin-based antibody-drug conjugates (ADCs). In experiments involving mice, DBCO-PEG4-acid showed a significantly higher efficiency in click reactions compared to other agents, leading to improved therapeutic indices .

Comparative Analysis of Related Compounds

The following table compares DBCO-PEG4-acid with similar compounds that also serve as linkers or participate in click chemistry:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| DBCO-polyethylene glycol-4-amino | Amino group | Allows for amine-reactive conjugation without copper |

| DBCO-N-bis(PEG4-acid) | Two carboxylic acids | Facilitates sequential amide coupling reactions |

| DBCO-polyethylene glycol-4-alcohol | Hydroxyl group | Offers different reactivity profiles for conjugation |

| DBCO-polyethylene glycol-4-biotin | Biotin moiety | Enables targeting of biotin-binding proteins |

Case Studies and Research Findings

- Therapeutic Protein Variants : A study by Cho et al. (2017) demonstrated the generation of therapeutic protein variants via site-specific fatty acid conjugation using DBCO-PEG4-acid, highlighting its role in enhancing human serum albumin binding capacity .

- Cancer Targeting : Kazemi et al. (2017) explored the use of radiolabeled peptides for tumor targeting, revealing that DBCO-PEG4-acid facilitated efficient binding to cancer cells, thus improving imaging and therapeutic outcomes .

- Copper-Free Click Chemistry : Research has shown that DBCO-PEG4-acid enables copper-free click chemistry reactions essential for live cell studies where copper's cytotoxicity is a concern .

Mécanisme D'action

Target of Action

DBCO-PEG4-C2-acid, also known as DBCO-PEG4-acid or Aurumpharma u63872, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation .

Mode of Action

The compound contains a DBCO (Dibenzocyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . The result is a stable triazole linkage .

Biochemical Pathways

The primary biochemical pathway involved in the action of DBCO-PEG4-C2-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By linking an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade target proteins .

Result of Action

The primary result of the action of DBCO-PEG4-C2-acid is the selective degradation of target proteins . This can have various effects at the molecular and cellular levels, depending on the specific target protein being degraded.

Action Environment

The action of DBCO-PEG4-C2-acid can be influenced by various environmental factors. For instance, the efficiency of the SPAAC reaction it undergoes may be affected by the concentration of azide-containing molecules in the environment . Additionally, the stability and solubility of the compound can be influenced by the solvent used .

Analyse Biochimique

Biochemical Properties

DBCO-PEG4-C2-acid plays a significant role in biochemical reactions. It is used in strain-promoted copper-free azide-alkyne cycloaddition reactions . This compound reacts with azide functionalized compounds or biomolecules without the need for a Cu (I) catalyst to result in a stable triazole linkage . The PEG spacer adds hydrophilicity to the product to decrease aggregation .

Cellular Effects

The cellular effects of DBCO-PEG4-C2-acid are primarily observed in its role as a PROTAC linker. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins

Molecular Mechanism

At the molecular level, DBCO-PEG4-C2-acid exerts its effects through its ability to form stable triazole linkages with azide functionalized compounds or biomolecules . This reaction does not require a Cu (I) catalyst, making it a valuable tool in copper-free click chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzocyclooctyne-PEG4-acid involves the functionalization of dibenzocyclooctyne with a PEG4 linker and a carboxylic acid group. The process typically includes the following steps:

Formation of Dibenzocyclooctyne (DBCO): This involves the cyclization of a suitable precursor to form the dibenzocyclooctyne ring structure.

Attachment of PEG4 Linker: The PEG4 linker is attached to the DBCO through a series of reactions, often involving the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

Introduction of Carboxylic Acid Group:

Industrial Production Methods

Industrial production of Dibenzocyclooctyne-PEG4-acid follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems. The compound is typically produced under stringent quality control conditions to ensure consistency and reliability for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Dibenzocyclooctyne-PEG4-acid primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly selective and efficient, occurring under mild conditions without the need for a catalyst .

Common Reagents and Conditions

Reagents: Azide-functionalized compounds or biomolecules.

Conditions: The reaction typically occurs at room temperature in aqueous or organic solvents.

Major Products

The major product of the SPAAC reaction involving Dibenzocyclooctyne-PEG4-acid is a stable triazole linkage. This product is formed through the reaction of the alkyne group in Dibenzocyclooctyne-PEG4-acid with the azide group in the reacting compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dibenzocyclooctyne-amine

- Dibenzocyclooctyne-acid

- Dibenzocyclooctyne-N-hydroxysuccinimidyl ester

- Dibenzocyclooctyne-PEG4-maleimide

- Dibenzocyclooctyne-PEG4-biotin conjugate

Uniqueness

Dibenzocyclooctyne-PEG4-acid is unique due to its PEG4 spacer, which enhances its solubility and reduces aggregation. This makes it particularly suitable for biological applications where solubility and biocompatibility are crucial .

Activité Biologique

DBCO-PEG4-acid is a versatile compound widely used in bioconjugation and drug delivery applications due to its unique chemical properties. This article delves into its biological activity, focusing on its reactivity, applications in drug conjugates, and its role in various biochemical processes.

Chemical Structure and Properties

DBCO-PEG4-acid (Dibenzocyclooctyne-polyethylene glycol-4-acid) features a dibenzocyclooctyne (DBCO) moiety linked to a polyethylene glycol (PEG) spacer with a terminal carboxylic acid group. This structure enhances its solubility and reactivity, making it suitable for various biological applications.

| Property | Details |

|---|---|

| Molecular Formula | C30H34N2O6 |

| Molecular Weight | 530.60 g/mol |

| Solubility | Soluble in water and organic solvents |

| Functional Groups | DBCO, PEG, Carboxylic Acid |

DBCO-PEG4-acid primarily reacts with azide-containing molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction occurs under mild physiological conditions without the need for catalysts, making it advantageous for biological applications. The DBCO group forms stable triazole linkages with azides, facilitating the formation of bioconjugates such as proteins, antibodies, and peptides .

Applications in Drug Development

- Drug Conjugates : DBCO-PEG4-acid is utilized to create drug conjugates that link therapeutic agents to targeting molecules. This approach enhances the specificity of drug delivery to cells expressing azide groups on their surface.

- Proteolysis Targeting Chimeras (PROTACs) : The compound is being explored as a linker in PROTACs, which are designed to degrade specific proteins within cells. The DBCO moiety can connect targeting molecules to degradation machinery, facilitating targeted protein degradation.

- Biosensors and Diagnostics : DBCO-PEG4-acid can immobilize biomolecules onto surfaces for biosensor applications. Its flexibility and hydrophilicity reduce aggregation and enhance solubility, improving interaction with biological targets .

Kinetics of Reaction

The kinetics of the reaction between DBCO-PEG4-acid and azide-functionalized compounds have been studied extensively. The second-order rate constant for this reaction is approximately 0.06±0.01L mol−1s−1, indicating a relatively fast reaction rate compared to other click chemistry methods .

Case Study 1: Click-Assisted Native Chemical Ligation

A study demonstrated the use of DBCO-PEG4-acid in Click-Assisted Native Chemical Ligation (CAN). By incorporating DBCO into peptides, researchers achieved rapid ligation with azide handles, significantly increasing the efficiency of peptide synthesis .

Case Study 2: Protein Conjugation

In another investigation, DBCO-PEG4-acid was used to conjugate Green Fluorescent Protein (GFP) with azido-functionalized PEGs. The reaction yielded nearly quantitative conversion within 10 minutes at room temperature, showcasing the high efficiency of SPAAC reactions facilitated by DBCO .

Comparative Analysis

The following table compares DBCO-PEG4-acid with similar compounds regarding their functional groups and unique features:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| DBCO-PEG4-acid | Carboxylic acid | High reactivity towards azides; versatile conjugation |

| DBCO-polyethylene glycol-4-amino | Amino group | Allows for amine-reactive conjugation without copper |

| DBCO-N-bis(PEG4-acid) | Two carboxylic acids | Facilitates sequential amide coupling reactions |

| DBCO-polyethylene glycol-4-alcohol | Hydroxyl group | Different reactivity profiles for conjugation |

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O8/c33-28(31-14-16-38-18-20-40-22-21-39-19-17-37-15-13-30(35)36)11-12-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23H2,(H,31,33)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSAMQQFMTVPKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.